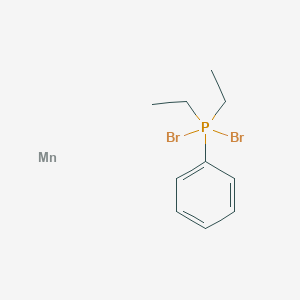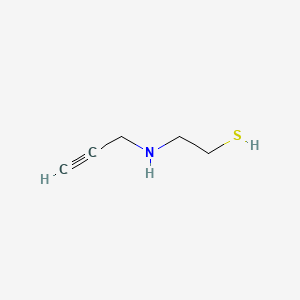
2-(2-Propynylamino)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Propynylamino)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl (-SH) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propynylamino)ethanethiol can be achieved through several methods. One common approach involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the desired thiol . Another method involves the reaction of hydrosulfide anion with an alkyl halide .
Industrial Production Methods
Industrial production methods for thiols often involve the reaction of alcohols with hydrogen sulfide gas over an acidic solid catalyst, such as alumina . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Propynylamino)ethanethiol undergoes various chemical reactions, including:
Reduction: Thiols can be reduced back to their corresponding sulfhydryl form.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’) are the major products formed during oxidation.
Reduction: The original thiol (R-SH) is regenerated.
Substitution: The major products are alkylated thiols (R-S-R’).
Wissenschaftliche Forschungsanwendungen
2-(2-Propynylamino)ethanethiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Propynylamino)ethanethiol involves its interaction with various molecular targets and pathways. Thiols can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function . They can also act as nucleophiles in chemical reactions, participating in substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
2-(2-Propynylamino)ethanethiol can be compared with other thiols, such as ethanethiol and butanethiol . While all thiols share the common sulfhydryl group, their chemical properties and reactivity can vary based on the attached alkyl or aryl groups. For example:
Eigenschaften
CAS-Nummer |
75606-30-3 |
|---|---|
Molekularformel |
C5H9NS |
Molekulargewicht |
115.20 g/mol |
IUPAC-Name |
2-(prop-2-ynylamino)ethanethiol |
InChI |
InChI=1S/C5H9NS/c1-2-3-6-4-5-7/h1,6-7H,3-5H2 |
InChI-Schlüssel |
VGAUDMMWNYUCAU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



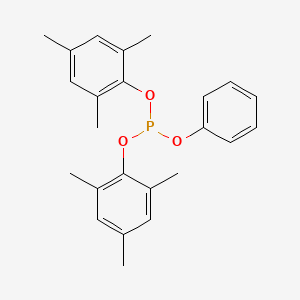
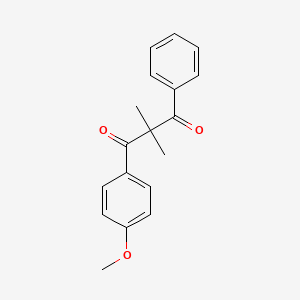
![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

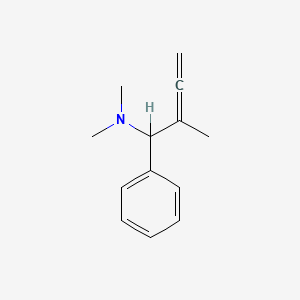
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
